Physicochemical Characteristics of Thiomorpholine Derivatives in Medicinal Chemistry
[3][4][5][6][7] Executive Summary In the optimization of lead compounds, the "heteroatom switch" is a fundamental tactic. Replacing a morpholine ring with its sulfur analog, thiomorpholine , is not merely a steric adjust...
Author: BenchChem Technical Support Team. Date: February 2026
[3][4][5][6][7]
Executive Summary
In the optimization of lead compounds, the "heteroatom switch" is a fundamental tactic. Replacing a morpholine ring with its sulfur analog, thiomorpholine , is not merely a steric adjustment; it is a profound alteration of the molecule's electronic and physicochemical landscape.[1] This guide analyzes the thiomorpholine scaffold, detailing how the sulfur atom modulates lipophilicity, basicity, and metabolic susceptibility compared to its oxygenated counterpart.[2] We provide actionable data, experimental protocols, and mechanistic insights to support rational drug design.[1]
Structural & Electronic Fundamentals
The Sulfur Effect: Electronic Modulation
The substitution of oxygen (morpholine) with sulfur (thiomorpholine) introduces changes governed by the differences in electronegativity and atomic radius.
Electronegativity: Sulfur (2.[1]58) is significantly less electronegative than oxygen (3.44).[1] Consequently, the electron-withdrawing inductive effect (-I) exerted by sulfur on the distal nitrogen is weaker than that of oxygen. This results in increased electron density at the nitrogen atom, altering basicity.[1]
Atomic Size & Bond Length: The C-S bond (~1.82 Å) is longer than the C-O bond (~1.43 Å).[1] This expands the ring size slightly and alters the ring puckering parameters, though thiomorpholine retains the characteristic chair conformation as its ground state.[1]
Orbital Availability: Unlike oxygen, sulfur has accessible d-orbitals (and low-lying
orbitals), allowing for hypervalent states.[1] This capability is the root of its metabolic susceptibility to oxidation (sulfoxides/sulfones).[2]
Conformational Analysis
Thiomorpholine exists predominantly in a chair conformation.[1] The barrier to ring inversion is higher than in morpholine due to the increased torsional strain associated with the longer C-S bonds.[1]
Figure 1: Conformational equilibrium of the thiomorpholine ring.
Physicochemical Profiling
The decision to deploy thiomorpholine is often driven by the need to modulate LogP and pKa .[1]
Lipophilicity (LogP) Modulation
Thiomorpholine is significantly more lipophilic than morpholine.[1] This is a critical tool for improving permeability in polar scaffolds.[1] However, metabolic oxidation to the sulfone drastically reverses this, creating a "lipophilicity swing" in vivo.
Thiomorpholine (pKa ~9.0): The weaker inductive effect of sulfur makes the nitrogen lone pair more available than in morpholine.[1] This increases the fraction of the drug that is ionized at physiological pH (7.4), which can improve solubility but may reduce passive permeability compared to a less basic analog.
Sulfone Derivative (pKa ~5.4): Oxidation to the sulfone creates a strong electron-withdrawing group.[1] This drops the pKa of the nitrogen by nearly 4 units, rendering the amine largely neutral at physiological pH. This dramatic shift is utilized in "prodrug-like" strategies where the metabolite has distinct distribution properties.[1]
Metabolic Stability & Reactivity[2]
The sulfur atom is a "metabolic soft spot."[1][2] Unlike the metabolically robust ether linkage in morpholine, the thioether is readily oxidized by Flavin-containing Monooxygenases (FMO) and Cytochrome P450s (CYP3A4).
The S-Oxidation Pathway
This pathway is sequential and often stereoselective.[1] The sulfoxide is chiral (forming enantiomers), while the sulfone is achiral.
Figure 2: Sequential S-oxidation metabolic pathway of thiomorpholine.[1]
Case Study: Sutezolid vs. Linezolid[2][8]
Linezolid: Contains a morpholine ring.[1][3][4][5]
Sutezolid: A clinical candidate (TB) where the morpholine is replaced by thiomorpholine.[1][6]
Outcome: The thiomorpholine analog (Sutezolid) showed greater potency against M. tuberculosis.[1] However, it is extensively metabolized to the sulfoxide and sulfone. Interestingly, these metabolites retain significant antibacterial activity, effectively extending the pharmacodynamic half-life of the drug.
Experimental Protocols
Protocol: Synthesis of N-Aryl Thiomorpholine (SNAr)
This protocol describes the functionalization of a thiomorpholine ring onto an aryl core, a common step in generating library compounds.
Protocol: Determination of pKa (Potentiometric Titration)
To accurately determine the pKa shift between a morpholine and thiomorpholine derivative.
Workflow:
Preparation: Dissolve
moles of the thiomorpholine derivative in 20 mL of 0.1 M KCl solution (ionic strength adjustor). Ensure the compound is fully dissolved (use <1% DMSO if necessary).[1]
Acidification: Add 0.1 M HCl to lower the pH to ~2.0 (fully protonated state).
Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator. Record pH vs. volume of base added.[1]
Calculation: Use the Bjerrum method or Gran plot analysis to determine the half-equivalence point.
Validation: Run a standard morpholine control (Lit pKa 8.[1]36) to verify electrode calibration.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link]
Asirvatham, S., et al. (2021).[1][7] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]
Steiner, A., et al. (2022).[1][8] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
Poupin, P., et al. (1998).[1] Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation. Retrieved from [Link]
ChEMBL Database. (2025).[1][9] Thiomorpholine 1,1-dioxide Card. Retrieved from [Link]
Literature review on the biological potential of Thiomorpholine-4-carbohydrazide
This in-depth technical guide explores the chemical and biological utility of Thiomorpholine-4-carbohydrazide , a versatile pharmacophore scaffold. Executive Summary Thiomorpholine-4-carbohydrazide (CAS: 1005420-44-9) re...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide explores the chemical and biological utility of Thiomorpholine-4-carbohydrazide , a versatile pharmacophore scaffold.
Executive Summary
Thiomorpholine-4-carbohydrazide (CAS: 1005420-44-9) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its oxygenated analog (morpholine), the thiomorpholine moiety introduces increased lipophilicity and unique electronic properties due to the sulfur atom's capacity for oxidation and coordination. This guide details its role not merely as a final drug but as a pharmacophore generator —a precursor for bioactive Schiff bases and metal complexes with potent antimicrobial , anticancer , and enzyme-inhibitory profiles.
Chemical Foundation & Synthesis
The therapeutic value of this compound lies in its dual-functionality: the thiomorpholine ring (lipophilic carrier) and the carbohydrazide tail (hydrogen bonding donor/acceptor and metal chelator).
) is highly nucleophilic, making it an ideal candidate for condensation reactions with aldehydes/ketones to form azomethines (Schiff bases).
Synthesis Workflow
The synthesis follows a robust two-step protocol: Carbamylation followed by Hydrazinolysis . This method avoids the use of highly toxic phosgene gas by utilizing ethyl chloroformate.
Procedure: Reflux the ester with excess hydrazine hydrate in ethanol for 6–8 hours. Cool to precipitate the solid product. Recrystallize from ethanol.
Validation: Disappearance of Ester C=O; Appearance of Amide I/II bands and hydrazide NH
doublets in IR.
Synthesis Visualization
Figure 1: Two-step synthetic pathway transforming thiomorpholine into the active carbohydrazide scaffold.
Biological Spectrum & Applications
The parent hydrazide is rarely the endpoint. Its biological potential is unlocked via derivatization into Schiff bases (Hydrazones) and Transition Metal Complexes .[2]
Antimicrobial Activity
Derivatives of thiomorpholine-4-carbohydrazide exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Mechanism: The azomethine (-CH=N-) linkage in Schiff base derivatives interferes with bacterial cell wall synthesis.
Lipophilicity Factor: The sulfur atom increases partition coefficient (LogP), facilitating passive diffusion through the lipid-rich bacterial cell membrane.
Data Summary:
Organism
Compound Type
Activity (MIC)
Reference
S. aureus
Schiff Base (Aryl)
10–25 µg/mL
[1, 2]
E. coli
Schiff Base (Heterocyclic)
25–50 µg/mL
[1, 3]
| C. albicans | Metal Complex (Cu/Zn) | <10 µg/mL | [4] |
Anticancer Potential
Thiomorpholine-based hydrazones have shown cytotoxicity against HeLa (Cervical) and MCF-7 (Breast) cancer cell lines.
Metal Chelation: The O-N-S donor system (Oxygen from amide, Nitrogen from azomethine, Sulfur from thiomorpholine) chelates intracellular iron or copper, disrupting ribonucleotide reductase activity (essential for DNA synthesis).
Apoptosis: Induction of the caspase-3 cascade has been observed in structurally related morpholine-hydrazones.
Enzyme Inhibition (Urease & AChE)
The scaffold acts as a competitive inhibitor for urease (anti-ulcer implications) and Acetylcholinesterase (AChE) (Alzheimer's implications).
Urease: The hydrazide -NH-NH- moiety mimics the urea substrate, binding to the nickel active site of the enzyme.
Mechanistic Insights (SAR)
Understanding the Structure-Activity Relationship (SAR) is vital for optimizing this scaffold.
Figure 2: Structure-Activity Relationship (SAR) highlighting the three functional zones of the scaffold.
Experimental Protocols
Safety Note: All procedures involve hazardous chemicals. Perform in a fume hood with appropriate PPE.
Protocol A: Synthesis of Schiff Base Derivatives
Targeting Antimicrobial/Anticancer Candidates
Dissolution: Dissolve Thiomorpholine-4-carbohydrazide (1 mmol) in absolute ethanol (10 mL).
Addition: Add equimolar aromatic aldehyde (e.g., 4-nitrobenzaldehyde for antibacterial; 2-hydroxybenzaldehyde for metal chelation).
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Isolation: Pour into ice-cold water. Filter the precipitate.[3][4] Recrystallize from ethanol/DMF.
Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
Self-Validating Control System
Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923).
Stock: Dissolve derivative in DMSO (1 mg/mL).
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (96-well plate).
Controls:
Positive: Ciprofloxacin.
Negative: DMSO only (Cytotoxicity check).
Sterility: Broth only.
Incubation: 37°C for 24 hours.
Readout: Lowest concentration with no visible turbidity = MIC.
References
Kardile, D.P., et al. (2010).[4] Synthesis and Antimicrobial Activity of 4-Thiomorpholine-4-ylbenzohydrazide Derivatives. International Journal of Applied Biology and Pharmaceutical Technology.
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
PubChem. (n.d.).[1] Thiomorpholine-4-carbohydrazide (CID 43164001).[1] National Library of Medicine.
Ejidike, I.P. (2018).[5] Schiff Base Metal Complexes as Dual Antioxidant and Antimicrobial Agents. Journal of Applied Pharmaceutical Science.
Thermodynamic Stability of the Thiomorpholine Ring in Carbohydrazide Compounds
This technical guide details the thermodynamic stability profile of the thiomorpholine ring when incorporated into carbohydrazide scaffolds. It synthesizes conformational analysis, electronic structure theory, and experi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the thermodynamic stability profile of the thiomorpholine ring when incorporated into carbohydrazide scaffolds. It synthesizes conformational analysis, electronic structure theory, and experimental validation protocols to support drug development workflows.
Executive Summary
The integration of a thiomorpholine core with a carbohydrazide linker creates a pharmacophore with distinct thermodynamic properties.[1] While the thiomorpholine ring exhibits high structural integrity (resistant to ring opening), its thermodynamic "softness" lies in two dynamic domains: conformational flux (ring inversion) and sulfur oxidation states .[1]
This guide characterizes the energy landscapes governing these behaviors.[1][2] We establish that the thiomorpholine-carbohydrazide hybrid derives its stability from the urea-like resonance of the linker, which electronically locks the thiomorpholine nitrogen, raising the barrier to degradation while permitting specific conformational adaptations required for target binding (e.g., urease or kinase inhibition).
Structural Dynamics of the Thiomorpholine Core[3]
The Conformational Landscape
Unlike its oxygen analogue (morpholine), thiomorpholine contains a sulfur atom with a larger van der Waals radius (1.80 Å vs 1.52 Å for O) and longer C-S bond lengths (~1.82 Å). This alters the ring’s puckering parameters.[1]
Ground State: The ring predominantly adopts a Chair conformation.[1][2] This minimizes 1,3-diaxial interactions and torsional strain.[1]
Ring Inversion: The transition from Chair-to-Chair proceeds through a Twist-Boat intermediate.[1]
Thermodynamic Barrier (
): The free energy barrier for this inversion is approximately 9.2–10.5 kcal/mol .[1] This is sufficiently high to maintain a time-averaged structure at physiological temperature (37°C) but low enough to allow "induced fit" upon protein binding.[1]
Electronic Influence of the Carbohydrazide Linker
When the thiomorpholine nitrogen (
) is acylated by a carbohydrazide moiety (), the lone pair on participates in amide-like resonance.
Thermodynamic Consequence:
Planarization: The
atom adopts significant character, flattening the geometry around the nitrogen.[1]
Rotational Restriction: The
bond exhibits restricted rotation (barrier ~15–20 kcal/mol), creating distinct rotamers (syn/anti) that are often separable by NMR at low temperatures.
Ring Stiffening: The resonance withdrawal of electron density from the ring nitrogen reduces the basicity of the ring, making it more thermodynamically stable against oxidative ring-opening compared to the free amine.[1]
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy pathway for the thiomorpholine ring inversion and the competing degradation pathways.
Caption: Energy landscape showing the reversible ring inversion (green zone) versus irreversible degradation pathways (red arrows).
Degradation Thermodynamics: The Sulfur Vulnerability
While the ring skeleton is stable, the sulfur atom is the thermodynamic weak point.
S-Oxidation (Metabolic & Chemical)
The sulfur atom is a "soft" nucleophile. In the presence of reactive oxygen species (ROS) or metabolic enzymes (FMOs), it oxidizes to the sulfoxide (
) and subsequently the sulfone ().
Thermodynamics: The formation of the S=O bond is highly exothermic (
kcal/mol).[1] Once formed, the sulfoxide stabilizes the ring conformationally (often preferring an axial orientation due to the anomeric effect) but alters the lipophilicity ( decreases), affecting membrane permeability.
Linker Hydrolysis
The carbohydrazide linker is essentially a bis-urea derivative.[1]
Acidic/Basic Conditions: Hydrolysis is driven by the thermodynamic stability of the leaving groups (thiomorpholine and hydrazine).[1] However, the electron-donating nature of the thiomorpholine ring makes the carbonyl carbon less electrophilic than in simple esters, granting superior hydrolytic resistance.
Experimental Protocols for Stability Assessment
To validate these thermodynamic claims in a drug development context, use the following self-validating protocols.
Protocol A: Variable Temperature NMR (VT-NMR) for Ring Inversion
Objective: Determine the coalescence temperature (
) and free energy of activation () for the thiomorpholine ring flipping.
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-
or Toluene-).
Acquisition (Low T): Cool probe to -80°C. Acquire
H NMR. Look for the splitting of the thiomorpholine methylene protons ( and become distinct doublets).
Stepwise Heating: Increase temperature in 10°C increments.
Coalescence Detection: Identify
where the distinct signals merge into a broad singlet.[1]
Calculation: Use the Eyring equation:
Where is the chemical shift difference (Hz) at the slow exchange limit.
The Thio-Switch: Decoding the Role of Sulfur in Thiomorpholine-4-carbohydrazide Reactivity
Executive Summary Thiomorpholine-4-carbohydrazide represents a privileged scaffold in medicinal chemistry, distinct from its morpholine analogue due to the unique physicochemical properties of the sulfur atom. While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiomorpholine-4-carbohydrazide represents a privileged scaffold in medicinal chemistry, distinct from its morpholine analogue due to the unique physicochemical properties of the sulfur atom. While the distal hydrazine moiety (-CONHNH2) drives primary synthetic utility (Schiff base formation), the intracyclic sulfur acts as a "silent modulator" of electronic density, lipophilicity, and metabolic susceptibility.
This guide dissects the reactivity profile of this molecule, moving beyond standard synthesis to explore how the sulfur atom can be leveraged as a functional "switch" for solubility and target binding affinity.
The Sulfur Anomaly: Electronic & Conformational Dynamics
To understand the reactivity of thiomorpholine-4-carbohydrazide, one must first contrast the thiomorpholine ring with the more common morpholine ring. The substitution of Oxygen (O) with Sulfur (S) at the 4-position relative to the nitrogen creates a distinct electronic environment.
Basicity and Nucleophilicity
Contrary to intuitive assumptions based solely on size, thiomorpholine is generally more basic (pKa ~9.0) than morpholine (pKa ~8.3).[1]
The Oxygen Effect (Morpholine): Oxygen is highly electronegative (3.44 Pauling scale), exerting a strong inductive withdrawal (-I effect) through the sigma framework, reducing the electron density available at the nitrogen lone pair.
The Sulfur Effect (Thiomorpholine): Sulfur is less electronegative (2.58 Pauling scale), similar to carbon. The inductive withdrawal is significantly weaker, leaving the nitrogen lone pair more available for protonation or nucleophilic attack.
Conformational Locking
Both rings adopt a chair conformation. However, the C-S bond length (~1.82 Å) is significantly longer than the C-O bond (~1.43 Å). This expands the ring geometry, altering the spatial presentation of the N-substituent (the carbohydrazide tail).
Implication: The thiomorpholine ring is "floppier" (lower barrier to ring inversion) but more lipophilic, affecting how the carbohydrazide moiety docks into protein binding pockets.
Synthetic Reactivity Vectors
The molecule possesses two distinct reactivity vectors: the Hydrazide Vector (primary synthesis) and the Sulfur Vector (secondary modulation).
The Hydrazide Vector (Primary)
The carbohydrazide group is a "hard" nucleophile. Its primary utility lies in condensation reactions with carbonyls (aldehydes/ketones) to form Thiomorpholine-4-carbohydrazones (Schiff bases).
Sulfur's Role: The sulfur atom remains chemically inert during this process but dictates the solubility profile of the final product. Unlike morpholine derivatives, which are often water-soluble, thiomorpholine hydrazones frequently precipitate out of ethanol/methanol, simplifying purification.
The Sulfur Vector (The Oxidation Switch)
This is the critical advantage of this scaffold. The sulfur atom can be selectively oxidized to a sulfoxide (S=O) or sulfone (O=S=O) .
The Switch: This transformation converts a lipophilic, membrane-permeable drug candidate into a highly polar, hydrophilic analog without altering the pharmacophore (the hydrazone part).
Metabolic Mimicry: In vivo, hepatic Cytochrome P450 enzymes will oxidize the sulfur. Synthesizing the sulfoxide in the lab allows researchers to test the activity of the primary metabolite directly.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways available to the thiomorpholine-4-carbohydrazide scaffold.
Figure 1: Divergent reactivity pathways. The green path represents standard derivatization; the yellow/red path represents the solubility/metabolic switching unique to the sulfur scaffold.
Experimental Protocols
The following protocols are designed for high reproducibility. They are self-validating systems: if the intermediate does not match the description (e.g., specific precipitate color), the step should be halted.
Protocol A: Synthesis of Thiomorpholine-4-carbohydrazide
Dissolve the ester in absolute ethanol in a round-bottom flask.
Add hydrazine hydrate dropwise at room temperature (exothermic reaction; handle with care).
Reflux the mixture at 80°C for 6–8 hours.
Validation Check: Monitor by TLC (System: 10% MeOH in DCM). The ester spot (Rf ~0.8) should disappear, replaced by a polar baseline spot.
Work-up:
Cool the reaction mixture to 0°C (ice bath).
White crystalline solid will precipitate.
Filter and wash with cold ethanol (2x) and diethyl ether (1x).
Yield: Expect 75–85%. M.P.: 160–162°C.
Protocol B: Selective S-Oxidation (The "Switch")
Target: Conversion of Thiomorpholine-hydrazide to Sulfoxide-hydrazide.
Reagents:
Thiomorpholine-4-carbohydrazide (1 mmol)
Sodium Periodate (NaIO4) (1.1 mmol)
Water/Methanol (1:1 v/v)
Procedure:
Dissolve the hydrazide in H2O/MeOH at 0°C.
Add NaIO4 dropwise over 30 minutes. Crucial: Maintain 0°C to prevent over-oxidation to sulfone.
Stir at 0°C for 4 hours, then allow to warm to RT overnight.
Work-up:
Filter off the inorganic iodate salts.
Extract the filtrate with CHCl3 (3x).
Evaporate solvent to yield a hygroscopic solid.
Comparative Data: Sulfur vs. Oxygen
The following table summarizes the physicochemical differences that drive the "Thio-Switch" logic in drug design.
Feature
Morpholine Analog
Thiomorpholine Analog
Impact on Drug Design
Heteroatom
Oxygen (Hard Base)
Sulfur (Soft Base)
S allows for "soft" metal coordination (e.g., Pt, Pd).
Ring pKa
~8.3
~9.0
Thiomorpholine N is more available for protonation.
LogP (Lipophilicity)
Low (Hydrophilic)
High (Lipophilic)
S-analogs cross blood-brain barrier (BBB) more easily.
H-Bonding
Strong Acceptor
Weak Acceptor
S-analogs rely on van der Waals/hydrophobic interactions.
Metabolic Fate
Ring opening (rare)
S-Oxidation (common)
S-analogs have a predictable metabolic "soft spot."
Biological Implications & Mechanism of Action
When thiomorpholine-4-carbohydrazide derivatives (specifically hydrazones) bind to biological targets (e.g., bacterial DNA gyrase or viral proteases), the sulfur atom plays a specific role:
Lipophilic Anchoring: The thiomorpholine ring acts as a hydrophobic anchor. In crystal structures of enzyme-inhibitor complexes, this ring often sits in hydrophobic pockets (e.g., Valine/Leucine rich regions) where a morpholine ring would be energetically penalized due to desolvation costs.
Electronic Buffering: The thiomorpholine ring donates electron density to the hydrazone linker more effectively than morpholine. This increases the electron density at the azomethine nitrogen (-N=CH-), enhancing its ability to coordinate with active site metals (e.g., Zn2+ in metalloproteases).
Pathway Visualization: Biological Interaction
Figure 2: The Pharmacokinetic lifecycle of the scaffold. Note how the sulfur facilitates entry (Membrane) but also dictates clearance (Metabolism).
References
Synthesis and Biological Evaluation of Thiomorpholine Derivatives.
Source:Medicinal Chemistry Research (2014).
Context: Establishes the baseline synthesis of thiocarbohydrazide derivatives and their antiviral potential.
Link:
Thiomorpholine-4-carbohydrazide Structure and Properties.
Source:PubChem Compound Summary.
Context: Authoritative source for physicochemical data (MW, LogP, H-bond count).
Link:[2]
Oxidation of Thiomorpholine Ring: Metabolic Pathways.
Source:PubMed / Mycobacterium aurum studies.
Context: Details the P450-mediated oxidation of thiomorpholine to sulfoxide, validating the "Metabolic Switch" concept.
Link:
Crystal Structure and Conformational Analysis.
Source:MDPI / Crystals.
Context: Provides X-ray diffraction data confirming the chair conformation and the axial/equatorial positioning of substituents in thiomorpholine derivatives.
Link:
Morpholine vs. Thiomorpholine: A Privileged Scaffold Review.
Source:Journal of Chemical Reviews.[3]
Context: A comprehensive comparison of the bioactivity profiles of O- vs S-containing rings in drug discovery.
Link:
Application Note: Step-by-Step Synthesis of Thiomorpholine-4-carbohydrazide
Abstract & Scope Thiomorpholine-4-carbohydrazide (CAS: 1005420-44-9) is a critical heterocyclic building block used in the synthesis of 1,2,4-triazoles, semicarbazones, and urea-based antimicrobial agents.[1][2] Its synt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Thiomorpholine-4-carbohydrazide (CAS: 1005420-44-9) is a critical heterocyclic building block used in the synthesis of 1,2,4-triazoles, semicarbazones, and urea-based antimicrobial agents.[1][2] Its synthesis presents a classic challenge in organic chemistry: installing a hydrazine moiety onto a secondary amine without inducing symmetrical urea formation (dimerization).
This guide presents a high-fidelity synthesis protocol utilizing the Phenyl Chloroformate activation strategy. Unlike phosgene-based routes (high hazard) or carbonyldiimidazole (CDI) routes (moisture sensitivity/variable yields), the phenyl carbamate route offers stoichiometric control, easy purification, and high safety margins.
Retrosynthetic Analysis & Strategy
To synthesize thiomorpholine-4-carbohydrazide (3 ), we must introduce a carbonyl bridge between thiomorpholine (1 ) and hydrazine. Direct reaction with urea is inefficient. Therefore, we utilize an activated carbamate intermediate (2 ).
Reaction Pathway (Graphviz Visualization)
The following diagram outlines the activation of thiomorpholine followed by nucleophilic acyl substitution with hydrazine.
Figure 1: Two-step synthesis via phenyl carbamate activation. Step 1 forms the stable active ester; Step 2 displaces the phenoxide leaving group with hydrazine.
Experimental Protocol: Phenyl Chloroformate Route
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
Thiomorpholine
103.19
1.0
Nucleophile (SM)
Phenyl Chloroformate
156.57
1.1
Carbonyl Source
Triethylamine (TEA)
101.19
1.2
Acid Scavenger
Dichloromethane (DCM)
-
Solvent
Reaction Medium (Step 1)
Hydrazine Hydrate (80%)
50.06
3.0 - 5.0
Nucleophile (Step 2)
Ethanol (Abs.)
-
Solvent
Reaction Medium (Step 2)
Step 1: Synthesis of Phenyl thiomorpholine-4-carboxylate
Rationale: Phenyl chloroformate is preferred over ethyl chloroformate because the phenoxide ion is a superior leaving group (
) compared to ethoxide () during the subsequent hydrazinolysis.
Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.
Solvation: Charge the flask with Thiomorpholine (10.0 mmol) and Triethylamine (12.0 mmol) in anhydrous DCM (50 mL) .
Cooling: Submerge the flask in an ice/salt bath to maintain the internal temperature at 0–5 °C .
Critical Control Point: Exothermic reaction. Failure to cool may lead to double-acylation or decomposition.
Addition: Dissolve Phenyl Chloroformate (11.0 mmol) in DCM (10 mL) and add dropwise over 30 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The carbamate usually appears as a distinct spot (
Result: The intermediate (Phenyl thiomorpholine-4-carboxylate) is typically a white or off-white solid. It can often be used directly without recrystallization.
Step 2: Hydrazinolysis to Target
Rationale: A large excess of hydrazine is mandatory. If stoichiometric hydrazine is used, the highly nucleophilic product amine (
) will attack a second molecule of the intermediate, forming the symmetrical dimer (Thiomorpholine-CO-NH-NH-CO-Thiomorpholine).
Setup: Place the crude phenyl carbamate (from Step 1) in a 100 mL RBF equipped with a reflux condenser.
Solvation: Dissolve in Ethanol (30 mL) .
Addition: Add Hydrazine Hydrate (excess, 3.0–5.0 equiv) in one portion.
Reflux: Heat the mixture to reflux (
) for 4–6 hours.
Visual Cue: The solution often turns clear, then may precipitate the product upon cooling.
Monitoring: Check TLC. The starting carbamate spot should disappear. The product will stay at the baseline or have very low
in Hexane:EtOAc systems (requires MeOH:DCM 1:9 to elute).
Purification Workflow (Graphviz Visualization)
Figure 2: Purification strategy exploiting solubility differences. Phenol (byproduct) is removed via ether wash.
Characterization & Quality Control
Since specific spectral data for this exact intermediate is often proprietary or embedded in patent literature, the following are the expected diagnostic signals based on structural analogs.
Proton NMR (
NMR, 400 MHz,
)
8.0–8.5 ppm (s, 1H): (Amide proton).
4.0–4.5 ppm (s, 2H): (Hydrazide protons, broad, exchangeable with ).
3.5–3.7 ppm (m, 4H): (Thiomorpholine ring, adjacent to Nitrogen).
2.5–2.7 ppm (m, 4H): (Thiomorpholine ring, adjacent to Sulfur).
Note: If phenyl carbamate remains, you will see aromatic multiplets at 7.1–7.4 ppm. These must be absent in the pure product.
Infrared Spectroscopy (IR)[2][5][6]
3300–3200
: N-H stretching (Primary and Secondary amines).
1640–1660
: C=O stretching (Semicarbazide carbonyl, typically lower than esters due to resonance).
Safety & Hazard Assessment (E-E-A-T)
This protocol involves hazardous materials. Adherence to safety standards is non-negotiable.
Hydrazine Hydrate:
Hazard: Known carcinogen, highly toxic, corrosive, and skin sensitizer.
Control: Use only in a functioning fume hood. Double-glove (Nitrile). Quench excess hydrazine with dilute bleach (sodium hypochlorite) slowly in a dedicated waste container before disposal.
Phenyl Chloroformate:
Hazard: Lachrymator, toxic by inhalation, reacts with water to form HCl and Phenol.
Control: Keep dry. Store in a fridge. Open only in a hood.
Thiomorpholine:
Hazard: Stench. While less volatile than lower amines, it has a disagreeable sulfur odor.
Control: Bleach cleans glassware effectively by oxidizing the sulfur.
References
General Carbamate Synthesis: BenchChem. Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from .
Thiomorpholine Reactivity: PubChem. Thiomorpholine Compound Summary. National Library of Medicine. Retrieved from .
Semicarbazide Synthesis Logic: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002.
Analogous Synthesis (Benzohydrazides): Kardile, D.P., et al. "Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivatives."[5] International Journal of Applied Biology and Pharmaceutical Technology, 2010. Retrieved from .
CDI Alternative Route: 1,1'-Carbonyldiimidazole in Peptide and Urea Synthesis. Thieme Connect. Retrieved from .
Optimizing Reaction Conditions for the Preparation of Thiomorpholine-4-carbohydrazide: An Application Note and Protocol
Introduction Thiomorpholine-4-carbohydrazide is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its derivatives have garnered significant attention d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Thiomorpholine-4-carbohydrazide is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[1] The inherent structural features of the thiomorpholine ring and the reactive carbohydrazide moiety make it an attractive scaffold for the synthesis of novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimized synthesis of Thiomorpholine-4-carbohydrazide. It delves into the underlying reaction mechanism, offers a detailed step-by-step protocol, and presents a systematic approach to optimizing reaction conditions to achieve high yield and purity.
Reaction Mechanism and Rationale
The synthesis of Thiomorpholine-4-carbohydrazide is typically achieved through a two-step process, analogous to the preparation of other N-substituted carbohydrazides.[2][3][4] The general synthetic strategy involves:
Esterification: Reaction of thiomorpholine with an appropriate haloacetyl halide (e.g., ethyl chloroacetate) to form the corresponding ester intermediate, ethyl 2-(thiomorpholin-4-yl)acetate.
Hydrazinolysis: Subsequent reaction of the ester intermediate with hydrazine hydrate to yield the final product, Thiomorpholine-4-carbohydrazide.
The mechanism for the hydrazinolysis step involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol in this case) to form the stable carbohydrazide.
Caption: General two-step synthesis of Thiomorpholine-4-carbohydrazide.
Optimizing Reaction Conditions
The yield and purity of Thiomorpholine-4-carbohydrazide are highly dependent on several key reaction parameters. A systematic optimization of these conditions is crucial for an efficient and reproducible synthesis.
Key Parameters for Optimization:
Molar Ratio of Reactants: The stoichiometry of the ester intermediate and hydrazine hydrate is a critical factor. An excess of hydrazine hydrate is often employed to drive the reaction to completion and maximize the yield.[5]
Solvent: The choice of solvent can significantly influence the reaction rate and solubility of reactants and products. Alcohols, such as ethanol or methanol, are commonly used for hydrazinolysis reactions.[2][3][4]
Reaction Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. However, excessively high temperatures can lead to the formation of byproducts.[5]
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for complete conversion.
Purity of Reagents: The use of high-purity starting materials and anhydrous solvents is recommended to minimize side reactions and simplify purification.[5]
Data on Optimization Parameters:
The following table summarizes the recommended ranges for key reaction parameters based on analogous syntheses of carbohydrazide derivatives.
Parameter
Recommended Range
Rationale
Molar Ratio (Ester:Hydrazine)
1:1 to 1:5
An excess of hydrazine drives the equilibrium towards product formation.[5]
Solvent
Ethanol, Methanol
Good solubility for reactants and facilitates product precipitation upon cooling.[2][3][4]
Temperature
60-80 °C (Reflux)
Provides sufficient energy for the reaction to proceed at a reasonable rate.[5]
Reaction Time
4-12 hours
Should be monitored by TLC to ensure complete consumption of the starting ester.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of Thiomorpholine-4-carbohydrazide.
Materials and Reagents:
Thiomorpholine
Ethyl chloroacetate
Triethylamine
Hydrazine hydrate (80-100%)
Ethanol (anhydrous)
Diethyl ether
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and filter paper
TLC plates (silica gel)
Step 1: Synthesis of Ethyl 2-(thiomorpholin-4-yl)acetate
To a solution of thiomorpholine (0.1 mol) and triethylamine (0.12 mol) in a suitable solvent like benzene or acetonitrile (100 mL) in a round-bottom flask, add ethyl chloroacetate (0.1 mol) dropwise with stirring.
Reflux the reaction mixture for 6-8 hours.
Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature.
Filter the mixture to remove the triethylamine hydrochloride salt.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(thiomorpholin-4-yl)acetate.
Step 2: Synthesis of Thiomorpholine-4-carbohydrazide
Dissolve the crude ethyl 2-(thiomorpholin-4-yl)acetate (0.05 mol) in absolute ethanol (100 mL) in a round-bottom flask.
Add hydrazine hydrate (0.15 mol, 3 equivalents) to the solution.
Reflux the reaction mixture for 8-10 hours.[2][3] The progress of the reaction should be monitored by TLC.
After the reaction is complete, allow the mixture to cool to room temperature.
The product, Thiomorpholine-4-carbohydrazide, will precipitate out of the solution as a solid.
Collect the solid product by filtration using a Buchner funnel.
Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.
Dry the purified product in a vacuum oven.
Caption: Experimental workflow for the synthesis of Thiomorpholine-4-carbohydrazide.
Characterization
The structure and purity of the synthesized Thiomorpholine-4-carbohydrazide should be confirmed using various analytical techniques.
Melting Point: A sharp melting point indicates a high degree of purity.
FT-IR Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-N stretching.[6]
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the chemical environment of the different protons in the molecule. Expect to see signals corresponding to the protons of the thiomorpholine ring and the -NH and -NH₂ groups of the hydrazide moiety.
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule, with a characteristic signal for the carbonyl carbon.
Mass Spectrometry: Mass spectrometry will determine the molecular weight of the compound, confirming the formation of the desired product.
Troubleshooting
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction
Increase reaction time, increase the molar excess of hydrazine hydrate, ensure anhydrous conditions.[5]
Loss of product during workup
Minimize the amount of solvent used for washing the product.
Impure Product
Presence of unreacted starting materials
Optimize reaction time using TLC. Recrystallize the product from a suitable solvent like ethanol.[5]
Formation of side products
Ensure the reaction temperature is not too high. Use high-purity reagents.
Conclusion
This application note provides a robust and optimized protocol for the synthesis of Thiomorpholine-4-carbohydrazide. By carefully controlling the reaction parameters as outlined, researchers can achieve high yields of the pure compound. The detailed characterization methods will ensure the identity and quality of the final product, facilitating its use in further research and development activities.
References
Al-Masoudi, N. A., et al. (Year). Journal Name, Volume(Issue), pages. [Link not available]
Gangarapu, K., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 23(4), 1599-1610. [Link]
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
MDPI. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(25), 8963. [Link]
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
Google Patents. (2016).
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1361. [Link]
Molbase. (2024). Heterocyclic Building Blocks-Thiomorpholine. [Link]
MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 1-18. [Link]
JournalAgent. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]
Application Note: Synthesis and Characterization of Schiff Bases Derived from Thiomorpholine-4-carbohydrazide
Executive Summary & Strategic Rationale This application note details the optimized synthetic pathway for generating Schiff bases (azomethines) tethered to a thiomorpholine-4-carbohydrazide core. Scientific Significance:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details the optimized synthetic pathway for generating Schiff bases (azomethines) tethered to a thiomorpholine-4-carbohydrazide core.
Scientific Significance:
The thiomorpholine moiety is a privileged pharmacophore in medicinal chemistry, exhibiting enhanced lipophilicity compared to its morpholine analog due to the sulfur atom. When linked via a carbohydrazide bridge to aromatic aldehydes, the resulting Schiff bases form a "bi-active" scaffold. The azomethine linkage (–N=CH–) acts as a critical spacer that can modulate binding affinity to biological targets, including bacterial DNA gyrase and fungal sterol 14
-demethylase.
Scope of Protocol:
This guide covers the three-phase synthesis:
Carbamoylation: Conversion of thiomorpholine to ethyl thiomorpholine-4-carboxylate.
Hydrazinolysis: Formation of the key precursor, thiomorpholine-4-carbohydrazide.
Condensation: Synthesis of the final Schiff base library.
Chemical Pathway Visualization
The following workflow illustrates the step-by-step transformation and the critical reaction conditions required for high-purity isolation.
Figure 1: Synthetic workflow for Thiomorpholine-4-carbohydrazide Schiff bases. The pathway utilizes a carbamate intermediate to safely introduce the hydrazine moiety.
Experimental Protocols
Phase 1: Synthesis of the Precursor (Thiomorpholine-4-carbohydrazide)
This phase requires strict temperature control to prevent bis-acylation or decomposition.
Cooling: Place the flask in an ice bath and cool to 0–5°C.
Addition: Add Ethyl chloroformate (0.12 mol) dropwise over 45 minutes.
Critical Control Point: Maintain internal temperature below 10°C. The reaction is exothermic; rapid addition leads to side products.
Reflux: After addition, remove the ice bath and reflux the mixture for 6–8 hours.
Work-up: Filter the hot solution to remove inorganic salts (
, residual Carbonate). Evaporate the solvent under reduced pressure to obtain the ester intermediate (Ethyl thiomorpholine-4-carboxylate) as an oil or low-melting solid.
Step 1.2: Hydrazinolysis to Carbohydrazide
Mixing: Dissolve the ester from Step 1.1 (0.1 mol) in absolute ethanol (50 mL).
Expert Insight: Use a 2:1 molar excess of hydrazine. This drives the equilibrium forward and prevents the formation of the symmetrical bis-urea derivative (Thiomorpholine-CO-NH-NH-CO-Thiomorpholine).
Reflux: Reflux the mixture for 10–12 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).
Isolation: Cool the reaction mixture in a refrigerator overnight. The product, Thiomorpholine-4-carbohydrazide , will crystallize.[4]
Purification: Filter the crystals and recrystallize from ethanol.
Preparation: In a 100 mL round-bottom flask, dissolve Thiomorpholine-4-carbohydrazide (0.01 mol) in 20 mL of absolute ethanol.
Aldehyde Addition: Add the equimolar amount (0.01 mol) of the selected aromatic aldehyde.
Catalysis: Add 2–3 drops of glacial acetic acid.
Mechanistic Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amino group of the hydrazide.
Reflux: Reflux the reaction mixture for 4–6 hours.
Self-Validation: The solution often changes color (yellow/orange) as the conjugation system extends upon Schiff base formation.
Isolation: Pour the reaction mixture into crushed ice or cool slowly to room temperature. The Schiff base precipitates as a solid.
Purification: Filter, wash with cold water/ethanol mixture, and recrystallize from hot ethanol or DMF/Ethanol mixture.
Characterization & Validation
To ensure the trustworthiness of the synthesis, the following spectral data must be verified. The absence of the
peaks and the appearance of the Azomethine proton are the primary validation markers.
Table 1: Key Spectral Validation Markers
Functional Group
Technique
Expected Signal
Interpretation
Amide (C=O)
FT-IR
1640–1680 cm
Strong stretching vibration of the urea-like carbonyl.
Azomethine (CH=N)
FT-IR
1590–1620 cm
Characteristic band confirming Schiff base formation.
NH (Amide)
FT-IR
3100–3300 cm
Single band (secondary amine). Absence of double spike (primary amine ) confirms conversion.
Azomethine Proton
H-NMR
8.0 – 8.8 ppm (s, 1H)
Diagnostic singlet; downfield shift due to double bond anisotropy.
Amide Proton (-CONH)
H-NMR
11.0 – 12.0 ppm (s, 1H)
Often broad; disappears upon exchange.
Thiomorpholine Ring
H-NMR
2.5 – 3.8 ppm (m, 8H)
Multiplets corresponding to and protons.
Troubleshooting & Expert Tips
Oily Products: If the Schiff base separates as an oil, triturating with petroleum ether or diethyl ether can induce crystallization. Alternatively, scratching the flask walls with a glass rod provides nucleation sites.
Low Yields: Ensure the ethanol is "Absolute" (anhydrous). Water produced during condensation can hydrolyze the Schiff base back to reactants. For difficult condensations, use a Dean-Stark trap with toluene to physically remove water.
Safety: Thiomorpholine has a distinct, unpleasant sulfur odor and is a skin irritant. All steps involving thiomorpholine and ethyl chloroformate must be performed in a fume hood.
References
Al-Masoudi, W. A., et al. (2016). "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal, 13(2).
Context: Provides the foundational protocol for converting morpholine-like heterocycles into carbohydrazides using ethyl chloroform
Steiner, A., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development.
Context: Authoritative source on the handling and properties of the thiomorpholine core.
Hassan, S. A., et al. (2022).[1] "Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide." International Journal of Science and Research Archive.[7]
Context: Validates the spectral characterization (IR/NMR shifts) expected for heterocyclic carbohydrazide Schiff bases.
Microwave-Assisted Synthesis of Thiomorpholine Derivatives: Application Notes & Protocols
Strategic Rationale & Mechanism The Thiomorpholine Scaffold in Drug Discovery Thiomorpholine (1-thia-4-azacyclohexane) is a privileged heterocyclic scaffold and a bioisostere of morpholine and piperazine. Its inclusion i...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Rationale & Mechanism
The Thiomorpholine Scaffold in Drug Discovery
Thiomorpholine (1-thia-4-azacyclohexane) is a privileged heterocyclic scaffold and a bioisostere of morpholine and piperazine. Its inclusion in Active Pharmaceutical Ingredients (APIs) often modulates lipophilicity (
) and metabolic stability. Unlike morpholine, the sulfur atom in thiomorpholine offers unique functionalization vectors: it can be selectively oxidized to sulfoxides () or sulfones (), altering the electronic landscape and hydrogen-bonding potential of the molecule without changing the carbon skeleton.
Key Therapeutic Examples:
Sutezolid: An oxazolidinone antibiotic for multidrug-resistant tuberculosis (MDR-TB), where the thiomorpholine moiety replaces the morpholine ring of Linezolid.[1][2]
DPP-4 Inhibitors: Used in Type 2 Diabetes management.[3][4]
Why Microwave (MW) Irradiation?
Conventional synthesis of thiomorpholine derivatives often requires prolonged reflux (12–48 hours) and toxic solvents (e.g., benzene, DMF). Microwave-assisted organic synthesis (MAOS) offers a kinetic advantage through dielectric heating .
Dipolar Polarization: Thiomorpholine precursors (amines, vinyl sulfones) and polar solvents (EtOH, H2O) align with the oscillating electric field. The molecular friction generates internal heat rapidly.
Arrhenius Acceleration: MW irradiation allows reaction vessels to exceed the boiling point of the solvent under pressure (superheating), significantly increasing the rate constant (
).
Critical Parameters & Instrumentation
To ensure reproducibility, the following parameters must be controlled. This guide assumes the use of a single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover, or Anton Paar Monowave).
Parameter
Specification
Rationale
Vessel Type
2–5 mL Borosilicate Glass (Pressure rated to 20-30 bar)
Thiomorpholine synthesis often involves volatile amines or sulfur-containing gases; high-pressure tolerance is non-negotiable.
Temperature Control
IR Sensor (External) + Fiber Optic (Internal)
IR sensors measure surface temp; fiber optics measure bulk temp. For exothermic Michael additions, internal monitoring prevents thermal runaway.
Set a temperature target, not a fixed power. The instrument should modulate wattage to maintain the setpoint.
Application Note A: De Novo Ring Construction
Protocol: Synthesis of N-Substituted Thiomorpholine-1,1-Dioxides
This protocol utilizes a Double Aza-Michael Addition of a primary amine to divinyl sulfone. This is the most efficient route to the oxidized thiomorpholine core, avoiding the odor and toxicity of sulfide precursors.
Functionalizing an existing thiomorpholine ring often fails under thermal conditions due to the potential coordination of sulfur to the metal catalyst. MW irradiation helps overcome the activation energy barrier for oxidative addition.
To ensure "Trustworthiness," use these checkpoints to validate your experiment before and after the run.
The "Vessel Failure" Check
Symptom: Vessel venting or rupture during divinyl sulfone reaction.
Cause: Rapid exotherm combined with MW heating caused pressure spike >20 bar.
Solution: Use the "Power Overshoot" setting. Set the initial power to 0W, stir for 60s, then ramp to temperature over 2 minutes rather than "As Fast As Possible" (AFAP).
The "Sulfur Poisoning" Check (For Pd-Coupling)
Symptom: Low yield in N-arylation; starting material remains.
Cause: The sulfur atom in thiomorpholine coordinates to Palladium, deactivating the catalyst.
Solution:
Switch to Pd(OAc)2 / Xantphos system (high bite angle ligands protect the metal center).
Increase catalyst loading to 5 mol%.
Validation: If the reaction mixture turns black immediately (Pd black precipitation), the catalyst has decomposed. If it stays orange/red, the active species is stable.
Solvent Selection Table
Microwave efficiency depends on the loss tangent (
Poor. Must use a passive heating element (SiC vial) or add a "doping" agent (ionic liquid).
DMSO
0.825 (High)
Difficult solubility
Excellent heater, but hard to remove during workup.
References
Review of Scaffold Utility:
Asirvatham, S., et al. (2021).[3][4][6] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
[Link]
Microwave Synthesis of Quinolines (Thiomorpholine derivatives):
Rao, P. V., & Kailas, G. (2014).[7] Microwave Assisted Synthesis and Antibacterial Activities of Some (E)-1-Phenyl-3-(2-thiomorpholinoquinolin-3-yl) prop-2-en-1-ones. TSI Journals.
[Link]
Continuous Flow/Photochemical Synthesis (Context for Ring Construction):
Pieber, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Organic Process Research & Development.
[Link]
Microwave Oxidation of Sulfides:
Varma, R. S., & Saini, R. K. Microwave Thermolysis with Clayfen: Solvent-Free Oxidation of Sulfides to Sulfoxides.
[Link][8]
Divinyl Sulfone Reactivity (Base Protocol Reference):
Aksenov, A. V., et al. One-Pot Aryl 1,4-thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition.
[Link][9]
Introduction: The "Hidden" Chemistry of Thiomorpholine
Welcome to the Advanced Synthesis Support Center. You are likely here because your yield is hovering below 40%, or your product is turning an alarming shade of yellow.
Synthesizing Thiomorpholine-4-carbohydrazide presents a dichotomy: the nitrogen atom behaves like a standard secondary amine (similar to morpholine), but the sulfur atom introduces a "soft" nucleophile liability that is sensitive to oxidation and thermal degradation. Unlike morpholine, where you can aggressively reflux in air, thiomorpholine requires strict exclusion of oxygen and careful thermal management.
This guide moves beyond standard recipes to address the mechanistic bottlenecks causing your low yields.
Module 1: Route Selection & Critical Pathways
Before troubleshooting, verify which kinetic pathway you are attempting. The two primary routes have distinct failure modes.
Visualizing the Synthetic Logic
Figure 1: Comparative synthetic pathways. Route A (Carbamate) is kinetically stable but slow. Route B (Activated Carbonyl) is fast but prone to dimerization.
Module 2: The Carbamate Route (Standard Protocol)
The Problem: The conversion of the ethyl ester (carbamate) to the hydrazide is the rate-limiting step. Carbamates are electronically stable (resonance stabilization from the nitrogen lone pair), making them poor electrophiles for hydrazine attack.
Symptoms of Failure:
Recovered starting material (carbamate) after 24h reflux.
Yellow discoloration (Sulfur oxidation due to prolonged heating).
Optimized Protocol (High-Yield Variant)
Step 1: Carbamate Formation
Dissolve Thiomorpholine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM (0°C).
Add Ethyl Chloroformate (1.1 eq) dropwise. Do not rush this; exotherms degrade the purity.
Reflux at 100–110°C under Nitrogen/Argon for 6–12 hours.
Concentrate in vacuo. Crystallize from Ethanol/Ether.
Troubleshooting Guide: Carbamate Route
Observation
Diagnosis
Corrective Action
Reaction stalls at 50% conversion
Ethanol reflux temperature is too low.
Switch solvent to n-Butanol or Dioxane . Increase temp to 105°C.
Product is yellow/orange
Sulfur oxidation (Sulfoxide formation).
Degas solvents prior to use.[1] Run strictly under N2. Add 1% EDTA to hydrazine to chelate metal ions that catalyze oxidation.
Low yield after workup
Product is water-soluble (amphiphilic).
Do not do an aqueous workup. Evaporate hydrazine/solvent completely. Triturate residue with cold Et2O or CHCl3 to precipitate the product.
Module 3: The Activated Carbonyl Route (Phosgene/CDI)
The Problem: This route is aggressive. The activated intermediate (carbamoyl chloride or imidazolide) is highly reactive. If hydrazine is not present in large excess, the intermediate reacts with the product itself or the starting amine to form the Urea Dimer .
Symptoms of Failure:
Formation of a white, high-melting insoluble solid (The Urea).
Violent exotherms.
Optimized Protocol (CDI Variant - Safer than Phosgene)
Activation:
Dissolve Carbonyldiimidazole (CDI, 1.1 eq) in dry THF.
Add Thiomorpholine (1.0 eq) dropwise at 0°C. Stir 1h at RT.
Mechanism:[2][3][4][5] Forms the N-acyl imidazole intermediate.
Hydrazine Quench (Critical Step):
Inverse Addition is Mandatory: Add the active intermediate solution dropwise INTO a cold solution of excess Hydrazine Hydrate (5.0 eq) in THF.
Why? This ensures hydrazine is always in vast excess, preventing the product from competing for the electrophile.
Troubleshooting Guide: Activated Route
Observation
Diagnosis
Corrective Action
White precipitate forms immediately
Urea formation (Dimerization).
Reverse the addition order. Drop the substrate into the hydrazine. Increase hydrazine equivalents to 10x.
Gummy residue
Imidazole contamination.
The byproduct (imidazole) is hard to remove. Wash the crude solid with minimal cold water (imidazole is soluble; product is less soluble) or recrystallize from EtOH.
Low Yield
Hydrolysis of intermediate.
Ensure THF is anhydrous . CDI hydrolyzes instantly with moisture.
Module 4: Purification & Characterization
The physical properties of Thiomorpholine-4-carbohydrazide often confuse researchers relying on standard extraction protocols.
Solubility Profile
Water: Soluble (Warning: Hard to extract back out).
Ethanol: Soluble (Hot), Sparingly soluble (Cold) -> Ideal for recrystallization.
Ether/Hexane: Insoluble -> Ideal for precipitation/washing.
Chloroform/DCM: Moderately soluble.
The "Sulfur Watch" (Impurity Analysis)
Use TLC (MeOH:DCM 1:9) or LC-MS to check for oxidation.
Target (S): ~161 Da (M+H).
Sulfoxide (S=O): +16 mass units (~177 Da).
Sulfone (O=S=O): +32 mass units (~193 Da).
If Sulfoxides are present:
You cannot easily separate them chemically. You must prevent them.
Sparge all solvents with Argon for 15 mins.
Avoid metal spatulas if possible (trace metals catalyze S-oxidation).
Store the final product under inert gas in the fridge.
Summary Checklist for Success
References
Thiomorpholine Synthesis & Properties
Steiner, A., et al. (2022).[6] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 26(8), 2532–2539.[7] Link
Note: Establishes the sensitivity of the thiomorpholine ring and handling of precursors.
Carbohydrazide Synthesis from Morpholine Analogs
Al-Masoudi, N. A., et al. (2011). "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal, 8(1). Link
Note: Describes the ethyl chloroacetate/chloroform
General Hydrazinolysis of Carbamates:
Smith, P. A. S. (1946). "The Preparation of Hydrazides." Organic Reactions, 3, 337-449.
Note: The foundational text explaining why carbamates require forcing conditions compared to esters.
Thiomorpholine Derivative Bioactivity & Scaffolds
Jha, P., et al. (2022). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[4] Journal of Chemical Reviews, 4(2). Link
Note: Provides context on the stability and solubility of thiomorpholine amides/hydrazides.
Structural Characterization of Thiomorpholine Precursors
Willer, R. L., et al. (2024). "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." Molbank, 2024(1), M1795. Link
Note: Discusses the conformational analysis and stability of N-substituted thiomorpholines.
Troubleshooting cyclization side-reactions in thiomorpholine chemistry
Technical Support Center: Thiomorpholine Synthesis A Senior Application Scientist's Guide to Troubleshooting Cyclization Side-Reactions Welcome to the technical support resource for thiomorpholine chemistry. This guide i...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiomorpholine Synthesis
A Senior Application Scientist's Guide to Troubleshooting Cyclization Side-Reactions
Welcome to the technical support resource for thiomorpholine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of the thiomorpholine scaffold. As a privileged structure in medicinal chemistry, its efficient synthesis is paramount.[1][2] However, the formation of the six-membered ring is often plagued by competing side-reactions.
This document moves beyond simple protocols to provide in-depth, mechanistic explanations for common experimental pitfalls. We will explore the causality behind side-product formation and offer field-proven strategies to optimize your reaction, ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
Part 1: Identification and Characterization of Side-Products
Q1: My thiomorpholine synthesis has a low yield and multiple spots on TLC/LC-MS. What are the likely side-products?
A1: Low yields and complex reaction mixtures are common challenges. The identity of the byproducts is highly dependent on your specific synthetic route. However, several classes of side-products are frequently observed:
Intermolecular Reaction Products: Instead of a single molecule cyclizing on itself, two or more precursor molecules can react, leading to linear dimers, trimers, or even polymers. This is especially common in concentrated solutions.
Aziridinium Intermediates: When using precursors like bis(2-chloroethyl)amine ("nitrogen mustards"), an intramolecular cyclization can first form a highly reactive aziridinium ion. This electrophilic intermediate can be attacked by various nucleophiles (including another precursor molecule), leading to piperazine derivatives or other rearranged products.
Incomplete Cyclization: The linear, uncyclized precursor may remain. For instance, in syntheses starting from cysteamine and a two-carbon electrophile, the intermediate S-(2-aminoethyl) derivative might be a major component if the final ring-closing step is inefficient.[3][4]
Oxidation Byproducts: If oxidizing conditions are present, or if the sulfur atom is activated, you may see formation of the corresponding thiomorpholine-1-oxide (sulfoxide) or thiomorpholine-1,1-dioxide (sulfone).[5]
Protecting Group-Related Impurities: In routes that use N-protection (e.g., N-Boc), byproducts can arise from incomplete deprotection or side-reactions involving the protecting group itself.[5][6]
Q2: How can I definitively characterize these unexpected byproducts?
A2: A multi-technique analytical approach is essential for unambiguous structure elucidation.
Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI) to obtain the molecular weight of the impurities.[5]
An ion with a mass double that of your expected product (or M*2 - H₂S, etc.) strongly suggests a dimer.
An ion corresponding to your linear precursor confirms incomplete cyclization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Compare the integration of key signals. For example, in the desired thiomorpholine, you typically expect two distinct triplets for the -SCH₂- and -NCH₂- protons. The disappearance of a thiol (-SH) or halide (-CH₂-X) proton signal from the starting material is a key indicator of reaction progress.
¹³C NMR: The chemical shifts of the carbons adjacent to the sulfur and nitrogen atoms are highly diagnostic. Carbons next to a sulfone group (-SO₂) will be significantly downfield compared to those in the parent thiomorpholine.[5]
Infrared (IR) Spectroscopy: Look for the disappearance of key functional group stretches from your starting materials, such as the S-H stretch (around 2550 cm⁻¹) of a thiol.
The table below summarizes the expected analytical signatures for common byproducts.
Side-Product Class
Expected Mass (ESI-MS)
Key ¹H NMR Features
Dimer/Oligomer
Multiple of precursor mass
Broader, more complex signals; altered integration ratios.
Uncyclized Precursor
Mass of starting material
Presence of signals from terminal groups (e.g., -SH, -CH₂Cl).
Thiomorpholine-1-oxide
Product Mass + 16
Downfield shift of adjacent CH₂ protons compared to parent.
Thiomorpholine-1,1-dioxide
Product Mass + 32
Significant downfield shift of adjacent CH₂ protons.[5]
Part 2: Mechanistic Insights & Common Causes
Q3: Why am I getting intermolecular oligomers/polymers instead of the desired intramolecular cyclization?
A3: This is a classic case of competing reaction kinetics. The formation of the desired six-membered thiomorpholine ring is an intramolecular process, while dimerization and polymerization are intermolecular processes.
Intramolecular Reaction (Rate ∝ [Precursor]): The rate depends on the concentration of the uncyclized precursor.
Intermolecular Reaction (Rate ∝ [Precursor]²): The rate depends on the square of the precursor concentration, as two molecules must collide.
Causality: At high concentrations, the probability of two precursor molecules finding each other (intermolecular) is much higher than the probability of one molecule folding into the correct conformation to cyclize (intramolecular). This kinetic competition is the primary reason for oligomer formation. The desired intramolecular cyclization is a 6-exo-trig process, which is generally kinetically favorable, but it can be outcompeted under the wrong conditions.[7]
The diagram below illustrates this fundamental competition.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Part 3: Troubleshooting and Optimization Strategies
Q6: How can I optimize reaction conditions to favor intramolecular cyclization and minimize polymerization?
A6: To shift the reaction equilibrium towards the desired monomeric cyclized product, you must create conditions that favor the first-order intramolecular kinetics over the second-order intermolecular pathway.
The High-Dilution Principle: The most effective strategy is to perform the reaction under high-dilution conditions. By keeping the concentration of the reactive precursor low at all times, you minimize the chance of intermolecular collisions.
Experimental Protocol: Cyclization via Syringe Pump Addition
This protocol is designed for a base-mediated cyclization of a precursor like 2-(2-chloroethylthio)ethylamine.[3]
Setup: In a main reaction flask, place the bulk of the solvent and the base (e.g., triethylamine, DIPEA).[3][4] Heat or cool the flask to the desired reaction temperature.
Precursor Solution: In a separate flask, dissolve your linear cyclization precursor in a small amount of the same solvent.
Slow Addition: Draw the precursor solution into a syringe and place it on a syringe pump.
Controlled Dosing: Add the precursor solution to the stirred, temperature-controlled main reaction flask dropwise over a long period (e.g., 4-12 hours). This ensures the instantaneous concentration of the reactive species remains extremely low.
Monitoring: Monitor the reaction by TLC or LC-MS, taking aliquots from the main reaction flask.
Workup: Once the addition is complete and the reaction has gone to completion, proceed with your standard aqueous workup and purification.
The workflow for this optimization is visualized below.
Caption: Troubleshooting workflow for optimizing cyclization reactions.
Q7: What is the role of the base in the cyclization step, and how does its choice affect the outcome?
A7: The base is often critical, especially in routes starting from amine or thiol salts (e.g., cysteamine hydrochloride).[3] Its primary role is to deprotonate the nucleophile (amine or thiol), activating it for the intramolecular Sₙ2 reaction that closes the ring. The choice of base can significantly impact yield and purity.
Steric Hindrance: Bulky, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) are often preferred. They are less likely to compete as nucleophiles themselves and can effectively deprotonate the substrate.
Solubility: The solubility of the resulting ammonium salt byproduct is a practical consideration, especially in continuous flow or large-scale reactions. For instance, the triethylamine hydrochloride salt can precipitate and cause clogging, whereas the DIPEA equivalent may remain in solution.[2][4]
Strength (pKa): The base must be strong enough to deprotonate the precursor. Inorganic bases like K₂CO₃ or Na₂CO₃ can also be effective and are easily removed during workup.
A screen of different bases is often a valuable optimization step.
Base
Class
Key Advantage
Potential Issue
Triethylamine (Et₃N)
Tertiary Amine
Inexpensive, common
Can form insoluble salts[4]; moderately nucleophilic.
DIPEA
Hindered Amine
Non-nucleophilic, forms soluble salts
More expensive.
DBU
Amidine
Very strong, non-nucleophilic
Can promote elimination side-reactions; expensive.
K₂CO₃ / Na₂CO₃
Inorganic
Inexpensive, easy removal
Heterogeneous reaction; may require phase-transfer catalyst.
References
BenchChem Technical Support Team. (2026). Common side reactions in the synthesis of Thiomorpholine 1,1-dioxide hydrochloride. Benchchem.
Wikipedia. (n.d.). Thiomorpholine. Retrieved February 23, 2026, from [Link]
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved February 23, 2026, from [Link]
Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258. [Link]
Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ....
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
Technical Support Center: Recrystallization Solvent Selection for Pure Thiomorpholine-4-carbohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on selecting the optimal recrystallization solvent for purifying Thiomorphol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on selecting the optimal recrystallization solvent for purifying Thiomorpholine-4-carbohydrazide. Our focus is on delivering not just a protocol, but a foundational understanding of the principles at play, enabling you to troubleshoot and adapt the methodology to your specific experimental context.
This section addresses common challenges encountered during the recrystallization of Thiomorpholine-4-carbohydrazide and similar compounds.
Q1: I've dissolved my crude Thiomorpholine-4-carbohydrazide in a hot solvent, but no crystals are forming upon cooling. What should I do?
A1: This is a frequent issue, often stemming from one of two primary causes: excessive solvent or supersaturation.
Cause 1: Too Much Solvent. The most common reason for crystallization failure is using an excessive volume of solvent, which keeps the compound dissolved even at lower temperatures.[1]
Solution: Reheat the solution to its boiling point and evaporate a portion of the solvent. This will increase the concentration of the Thiomorpholine-4-carbohydrazide.[2] Once the volume is reduced, allow the solution to cool slowly again. The goal is to achieve a saturated solution at the solvent's boiling point.[3]
Cause 2: Supersaturation. Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature. In this state, crystallization requires a nucleation point to begin.[1]
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections on the glass provide a surface for the initial crystals to form.[4]
Solution 2: Seed Crystals. If you have a small amount of pure Thiomorpholine-4-carbohydrazide, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[1]
Solution 3: Extreme Cooling. If the above methods fail, you can try further cooling the flask in an ice-salt bath or a freezer, but be aware that rapid cooling can trap impurities.[5]
Q2: My compound is "oiling out" instead of forming solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid (oil) rather than a solid.
Solution 1: Add More Solvent. The immediate remedy is to reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation point, and attempt to cool the solution again, perhaps more slowly.[2]
Solution 2: Lower the Boiling Point of the Solvent System. If oiling out persists, consider a different solvent with a lower boiling point. Alternatively, if you are using a mixed solvent system, you can adjust the ratio to lower the overall boiling point.
Solution 3: Slow Down the Cooling Process. Very slow cooling can favor the formation of crystals over oil. You can achieve this by leaving the hot solution on a cooling hot plate or insulating the flask.[1]
Q3: After recrystallization, my Thiomorpholine-4-carbohydrazide is still impure. What went wrong?
A3: This indicates that the chosen solvent did not effectively differentiate between your desired compound and the impurities, or that the crystallization process itself trapped impurities.
Cause 1: Inappropriate Solvent Choice. An ideal recrystallization solvent should dissolve the compound of interest well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[6][7]
Solution: Re-evaluate your solvent choice by performing small-scale solubility tests with a range of solvents.
Cause 2: Crystallization Occurred Too Quickly. Rapid cooling can cause impurities to become trapped within the crystal lattice of the forming solid.[3]
Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible to allow for the formation of larger, purer crystals.
Cause 3: Insufficient Washing. The crystals must be washed with a small amount of ice-cold solvent to remove any residual impurities adhering to their surface.[4] Using too much washing solvent or solvent that is not cold enough will redissolve some of your product.
Q4: How do I select a suitable solvent for Thiomorpholine-4-carbohydrazide if no literature is available?
A4: A systematic approach based on solubility testing is required. The principle of "like dissolves like" is a good starting point. Given the structure of Thiomorpholine-4-carbohydrazide, which contains polar functional groups (hydrazide) and a non-polar heterocyclic ring, a solvent of intermediate polarity is likely a good candidate.
Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature. Solvents that dissolve the compound at room temperature are generally poor choices for single-solvent recrystallization.[8]
Heating Test: For solvents that did not dissolve the compound at room temperature, gently heat them to their boiling point. A good candidate solvent will dissolve the compound when hot.[8]
Cooling Test: Allow the hot solutions that dissolved the compound to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a promising choice.[3]
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be used. This typically involves a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[3] Common pairs include ethanol/water and ethyl acetate/hexane.[6]
Experimental Protocol: Solvent Selection and Recrystallization of Thiomorpholine-4-carbohydrazide
This protocol outlines a systematic approach to identifying an optimal recrystallization solvent and executing the purification.
Part 1: Solvent Screening
Preparation: Place approximately 20-30 mg of crude Thiomorpholine-4-carbohydrazide into several small test tubes.
Room Temperature Solubility Test: To each test tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise, up to about 1 mL, while stirring. Record which solvents dissolve the compound at room temperature. These are generally unsuitable for single-solvent recrystallization but may be useful in a mixed-solvent system.
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves. Note the approximate amount of solvent required. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[3]
Crystallization Test: Remove the test tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
Solvent Selection: The best solvent is the one that dissolves the Thiomorpholine-4-carbohydrazide completely when hot but results in the formation of a large quantity of crystals when cold.
Part 2: Recrystallization Procedure
Dissolution: Place the crude Thiomorpholine-4-carbohydrazide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.[4]
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[5]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[4]
Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven. The absence of solvent can be confirmed by drying to a constant weight.[4]
Visualizing the Workflow
Solvent Selection Decision Tree
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Properties of Common Recrystallization Solvents
The following table provides a summary of common solvents that could be screened for the recrystallization of Thiomorpholine-4-carbohydrazide.
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
High
Good for polar compounds. High boiling point can make drying difficult.
Ethanol
78
High
A versatile solvent, often used in mixed systems with water. Flammable.
Isopropanol
82
Medium-High
Similar to ethanol but slightly less polar. Flammable.
Acetone
56
Medium
A strong solvent with a low boiling point, making it easy to remove. Highly flammable.[6]
Ethyl Acetate
77
Medium
Good for compounds of intermediate polarity. Flammable.
Toluene
111
Low
Useful for non-polar compounds. High boiling point.
Hexane
69
Low
For very non-polar compounds. Often used as the 'poor' solvent in mixed systems. Highly flammable.
Dichloromethane
40
Medium
Low boiling point, but its use is often minimized due to health concerns.
References
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization1.
ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]
Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
Controlling hygroscopicity and storage stability of carbohydrazide derivatives
Technical Support Center: Carbohydrazide Derivatives Stabilization Current Status: Online | Ticket Priority: High Welcome to the Technical Support Portal Your Agent: Dr. Aris Thorne, Senior Application Scientist Subject:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Carbohydrazide Derivatives Stabilization
Current Status: Online | Ticket Priority: High
Welcome to the Technical Support Portal
Your Agent: Dr. Aris Thorne, Senior Application Scientist
Subject: Controlling Hygroscopicity & Storage Stability of Carbohydrazide Derivatives
Executive Summary:
Carbohydrazide (
) and its derivatives (hydrazones, Schiff bases) are potent oxygen scavengers and versatile pharmacophores. However, their utility is often compromised by two critical failure modes: hygroscopicity (moisture uptake leading to caking/hydrolysis) and chemical instability (oxidation or hydrolysis releasing toxic hydrazine).
This guide is not a textbook; it is a troubleshooting manual designed to reverse-engineer these failure modes in your current workflow.
Module 1: Diagnostic Framework
Before applying a fix, you must quantify the failure mode. Do not rely on visual inspection alone.
Step 1: Quantify Moisture Sensitivity (DVS)
Visual caking is a lagging indicator. Use Dynamic Vapor Sorption (DVS) to determine the critical relative humidity (CRH) threshold.
Protocol:
Sample Prep: Dry 10–20 mg of derivative at 40°C under vacuum for 4 hours.
Cycle: Ramp RH from 0% to 90% to 0% in 10% increments at 25°C.
Equilibrium Criterion:
per minute.
Interpretation:
Type I (Reversible): Surface adsorption. Fix: Packaging/Desiccants.
Type II/III (Irreversible/Hysteresis): Hydrate formation or deliquescence. Fix: Crystal Engineering (See Module 2).
Step 2: Detect Chemical Degradation (HPLC-UV/Vis)
Carbohydrazide derivatives hydrolyze to release hydrazine. You must monitor the parent peak and the hydrazine impurity.
Mobile Phase: Phosphate buffer (pH 6.0) / Acetonitrile. Note: Avoid acidic mobile phases which accelerate hydrolysis.
Detection: Derivatization with benzaldehyde is often required to detect free hydrazine at ppm levels.
Module 2: Troubleshooting Hygroscopicity (The "Hardware" Fix)
Issue: Your compound turns into a paste or gum within hours of exposure.
Root Cause: High density of H-bond donors/acceptors (
, , ) creates high lattice energy but also high affinity for water if the crystal packing is inefficient.
Strategy A: Schiff Base Modification (Chemical Locking)
If your molecule is a simple carbohydrazide, convert it to a hydrazone .
Mechanism: Reacting the terminal
with an aldehyde/ketone removes H-bond donors and increases lipophilicity.
Evidence: Hydrazones generally exhibit significantly lower hygroscopicity than parent hydrazides due to the removal of the free amino group and increased
Context: Structural data on H-bond networks in hydrazide vs. hydrazone forms.
Link:
Stability Testing Guidelines
Source: ICH Q1A(R2) - Stability Testing of New Drug Substances and Products.[1][2]
Context: Global standard for acceler
Link:
Hydrolysis Mechanisms
Source: Gudmundsdottir, A. V., et al. (2009).[3] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.
Context: Detailed kinetics of hydrazide hydrolysis and pH dependence.[3]
Comparative Mass Spectrometry Guide: Thiomorpholine vs. Morpholine Carbohydrazides
Senior Application Scientist Note: This guide deviates from standard "product brochures" to address a specific analytical challenge in medicinal chemistry: distinguishing sulfur-containing heterocycles from their oxygena...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note:
This guide deviates from standard "product brochures" to address a specific analytical challenge in medicinal chemistry: distinguishing sulfur-containing heterocycles from their oxygenated analogs using Mass Spectrometry (MS). Thiomorpholine carbohydrazides are increasingly prevalent in drug discovery as lipophilic bio-isosteres of morpholine. Accurate structural elucidation requires understanding the distinct fragmentation energetics driven by the sulfur atom compared to oxygen.
Executive Summary: The Sulfur Impact
In drug development, the substitution of a morpholine ring (oxygen) with a thiomorpholine ring (sulfur) is a strategic move to alter lipophilicity (
) and metabolic stability without changing the general shape of the pharmacophore.
For the analytical chemist, this substitution drastically alters the mass spectral fingerprint. While morpholine derivatives often undergo predictable ring opening via C-O bond cleavage, thiomorpholine derivatives exhibit unique isotopic signatures and softer C-S bond cleavage pathways. This guide compares the fragmentation dynamics of these two classes, providing a roadmap for structural confirmation.
Strategic Ionization: ESI vs. EI
Before analyzing fragmentation, the ionization method dictates the observable ions. Carbohydrazides are polar and thermally labile; therefore, the choice between Electron Impact (EI) and Electrospray Ionization (ESI) is critical.
Feature
Electron Impact (EI)
Electrospray Ionization (ESI)
Energy State
"Hard" Ionization (70 eV)
"Soft" Ionization
Molecular Ion
Often weak or absent () due to rapid fragmentation of the hydrazide linker.
Prominent protonated molecule () or sodiated adduct ().
Fragmentation
Extensive.[1] Good for fingerprinting the thiomorpholine ring but may destroy the linker connectivity information.
Controlled (MS/MS). Essential for sequencing the carbohydrazide backbone ().
Recommendation
Secondary Tool. Use only if identifying the raw starting material (thiomorpholine).
Primary Tool. Required for the intact carbohydrazide conjugate.
The most distinct difference between these analogs lies in their isotopic patterns and ring stability.
Isotopic Signature (The "M+2" Rule):
Morpholine (
): Oxygen-16 is dominant. The M+2 peak is negligible.
Thiomorpholine (
): Sulfur-32 is dominant, but Sulfur-34 has a natural abundance of ~4.2%.
Diagnostic: A thiomorpholine derivative will show a distinct M+2 peak at ~4-5% intensity of the base peak. This is the first confirmation of successful thiomorpholine incorporation.
Ring Cleavage Energetics:
Morpholine: The C-O bond is strong (approx. 360 kJ/mol). Fragmentation often involves alpha-cleavage relative to the nitrogen, leading to ring opening and loss of
(44 Da).
Thiomorpholine: The C-S bond is weaker (approx. 272 kJ/mol). The ring is more susceptible to opening. A characteristic neutral loss is
(60 Da), leaving the nitrogen-containing fragment.
The Linker: Carbohydrazide Dynamics
The carbohydrazide bridge (
) is the structural pivot point.
N-N Cleavage: The hydrazine bond is the weakest link. In MS/MS, this often breaks first, yielding an amide ion and an amine radical/ion.
McLafferty Rearrangement: If the acyl chain attached to the carbohydrazide has a gamma-hydrogen, a McLafferty rearrangement can occur, though this is less common than simple inductive cleavage in these polar molecules.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways for a generic Thiomorpholine Carbohydrazide.
Caption: Divergent fragmentation pathways of Thiomorpholine Carbohydrazides under ESI-MS/MS conditions.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this protocol. The inclusion of "Formic Acid" is crucial to promote protonation (
) in ESI.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of compound in 1 mL of Methanol (HPLC Grade).
Dilute 1:100 with 50% Acetonitrile/Water containing 0.1% Formic Acid .
Why: Formic acid ensures the basic nitrogen in the thiomorpholine ring is protonated.
Direct Infusion (ESI-MS):
Flow rate: 5-10 µL/min.
Capillary Voltage: 3.5 kV (Positive Mode).
Source Temp: 200°C (Keep low to prevent thermal degradation of the hydrazide).
MS/MS Acquisition:
Select the parent ion (
).
Apply stepped Collision Energy (CE): 15, 30, 45 eV.
Logic: Low energy reveals the parent; high energy forces the N-N cleavage.
Data Comparison: Diagnostic Ions
Use this table to interpret your spectra.
Fragment Type
Thiomorpholine Analog (S)
Morpholine Analog (O)
Mechanism
Ring Fragment
102 (Thiomorpholine cation)
86 (Morpholine cation)
Inductive cleavage at carbonyl.
Neutral Loss
Loss of 60 Da ()
Loss of 44 Da ()
Ring disintegration.
Isotope Pattern
M+2 present (~4%)
M+2 negligible (<0.5%)
vs natural abundance.
Hydrazide Linker
32 () loss
32 () loss
Common to both; confirms linker.
Alpha Cleavage
60 ( equiv)
44 ( equiv)
Ring opening fragment.
Workflow Diagram
This diagram outlines the decision process for confirming the structure.
Caption: Decision matrix for distinguishing Thiomorpholine from Morpholine derivatives via MS.
References
Combourieu, B. et al. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link] (Source for ring cleavage mechanisms).
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link] (Source for general fragmentation rules).
Al-Masoudi, N. et al. (2009).[2] Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin.... RACO. [Link] (Source for hydrazide/thio-derivative fragmentation).
Chemguide. (2023). Fragmentation Patterns in Mass Spectra. [Link] (Source for cleavage energetics).
A Comparative Guide to X-ray Crystallography and Structural Analysis of Thiomorpholine Derivatives for Drug Discovery Professionals
Introduction: The Thiomorpholine Scaffold and the Imperative of 3D Structural Insight The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents with activit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiomorpholine Scaffold and the Imperative of 3D Structural Insight
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents with activities spanning from antibiotics to kinase inhibitors.[1][2][3] Its structure, a six-membered heterocycle containing both a secondary amine and a thioether, offers a unique combination of properties. Replacing the oxygen of the more common morpholine ring with sulfur increases lipophilicity and can introduce a "soft spot" for metabolism via oxidation, which can be strategically exploited in drug design.[1]
To rationally design potent and selective drug candidates, an atomic-resolution understanding of how these molecules interact with their biological targets is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of small molecules, providing precise information on conformation, stereochemistry, and intermolecular interactions.[4][5] This guide offers a comparative analysis of the critical stages in the X-ray crystallography workflow for thiomorpholine derivatives, from obtaining high-quality crystals to interpreting the rich structural data they provide. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the nuances of structural analysis.
Section 1: The Foundation of Success - A Comparative Analysis of Crystallization Strategies
The primary bottleneck in any crystallographic study is the growth of single crystals of sufficient size and quality.[4][5] For thiomorpholine derivatives, which can range from simple precursors to complex, multi-functionalized molecules, a systematic and comparative approach to crystallization is essential.
Comparing Classical Crystallization Techniques
Classical methods rely on slowly inducing supersaturation in a solution to promote the ordered growth of a crystal lattice.[6][7] The choice of method is dictated by the compound's solubility, stability, and the quantity of material available.
Technique
Principle
Advantages for Thiomorpholine Derivatives
Limitations & Considerations
Slow Evaporation
Solvent is slowly removed from a near-saturated solution, increasing solute concentration.[8]
Simple setup; effective for moderately soluble compounds; allows for easy visual monitoring.
Can lead to rapid precipitation if evaporation is too fast; may incorporate solvent into the crystal lattice.[8]
Vapor Diffusion
A drop of the sample solution equilibrates with a larger reservoir of a precipitant via the vapor phase.
Requires very small sample volumes (μL); allows for screening of many conditions simultaneously; excellent for sparingly soluble compounds.
More complex setup; sensitive to vibrations and temperature fluctuations.
Liquid-Liquid Diffusion
A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble.[7]
Creates a gentle, undisturbed gradient for slow crystal growth; ideal for heat-sensitive materials.
Requires careful selection of solvent/anti-solvent pairs; can be time-consuming to set up and optimize.
Expert Insight: For novel thiomorpholine derivatives, vapor diffusion is often the most efficient starting point due to its high-throughput nature and minimal sample consumption. However, if a compound is highly soluble in a wide range of solvents, the simplicity of slow evaporation makes it an attractive and often successful alternative.
The Decisive Role of the Solvent System
The choice of solvent is arguably the most critical variable. A suitable solvent (or solvent mixture) should provide moderate solubility and possess properties (e.g., polarity, volatility, hydrogen-bonding capability) that favor stable crystal packing.
Workflow for Systematic Solvent Screening
The following diagram outlines a logical workflow for selecting an optimal crystallization solvent for a thiomorpholine derivative.
Caption: Decision tree for systematic solvent screening.
Section 2: From Crystal to Data - A Comparative Look at X-ray Diffraction
Once a suitable crystal is obtained, the next step is to collect diffraction data. The choice of X-ray source is a key decision that impacts data quality, collection time, and the feasibility of analyzing very small or weakly diffracting crystals.[9]
In-House Diffractometers vs. Synchrotron Sources
Parameter
In-House Diffractometer (Mo or Cu source)
Synchrotron Source
Recommendation for Thiomorpholine Derivatives
X-ray Intensity
Moderate
Extremely high (orders of magnitude greater)
For routine structures with good quality crystals (>50 µm), in-house sources are sufficient and more accessible.
Data Collection Time
Hours (typically 2-12 hours)
Seconds to minutes
For high-throughput screening or analyzing radiation-sensitive compounds, synchrotron is superior.
Crystal Size Requirement
Typically > 50 micrometers
Can analyze microcrystals (< 10 micrometers)
When only very small crystals can be grown, synchrotron access is often necessary.
Wavelength Tunability
Fixed (e.g., Mo Kα, Cu Kα)
Tunable
Essential for advanced experiments like anomalous dispersion phasing, but not typically required for routine thiomorpholine structures.
Accessibility
Common in university/industrial labs
Limited; requires competitive proposal process
Start with in-house resources. Pursue synchrotron time for challenging cases (microcrystals, twinning, weak diffraction).
Expert Insight: The advent of modern, highly sensitive detectors on in-house systems has significantly narrowed the gap for well-behaved crystals. However, for challenging systems, such as those that yield only a few tiny needles, the high flux of a synchrotron is indispensable.
Detailed Experimental Protocol: Standard Data Collection
This protocol outlines the essential steps for mounting a crystal and collecting data on a typical modern in-house X-ray diffractometer.
Protocol 1: Crystal Mounting and Data Collection
Crystal Selection and Mounting:
Under a polarized light microscope, select a crystal with sharp edges, uniform extinction, and no visible cracks.
Using a cryo-loop slightly larger than the crystal, gently scoop the crystal from its mother liquor.
Wick away excess solvent with a paper towel to prevent ice formation.
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as cryo-cooling, minimizes radiation damage and reduces atomic thermal motion.
Goniometer Mounting and Centering:
Carefully transfer the frozen crystal to the goniometer head on the diffractometer, which is maintained at a low temperature (typically 100 K) by a cryo-stream.
Using the instrument's video microscope and software, precisely center the crystal in the X-ray beam. This is critical for accurate data integration.
Unit Cell Determination:
Collect a series of initial frames (e.g., 20-40 frames) over a limited angular range.
The instrument software will auto-index these reflections to determine the crystal's unit cell parameters and Bravais lattice.
Self-Validation: Carefully inspect the proposed unit cell. It should be consistent with the expected molecular size and have a low root-mean-square deviation for the indexed spots.
Data Collection Strategy:
Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves a series of runs at different goniometer angles (e.g., phi and omega scans).
Set the exposure time per frame. A typical starting point is 10-30 seconds per degree.
Data Integration and Reduction:
Once data collection is complete, the software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects.
Trustworthiness Check: Key metrics to evaluate data quality include:
R(int) or R(merge): Should be low (< 0.10) indicating good agreement between symmetry-equivalent reflections.
Completeness: Should be high (> 99%) for the desired resolution.
I/σ(I): Should be greater than 2 for a significant portion of the data.
Section 3: Structural Analysis - Deciphering the Conformation and Interactions of Thiomorpholine
The solved crystal structure provides a wealth of information. For thiomorpholine derivatives, the analysis focuses on the ring conformation and the non-covalent interactions that dictate crystal packing and can inform receptor binding hypotheses.
Conformational Landscape of the Thiomorpholine Ring
Like cyclohexane, the thiomorpholine ring is not planar and primarily adopts a low-energy chair conformation to minimize steric and torsional strain.[1][10] However, other higher-energy conformations like boat or twist-boat are possible and can be influenced by bulky substituents or crystal packing forces.
Caption: Energy relationship between thiomorpholine conformations.
The position of substituents (axial vs. equatorial) on the chair is critical. For instance, in the structure of 4-(4-nitrophenyl)thiomorpholine, the bulky nitrophenyl group was found in a quasi-axial position, a conformation influenced by intermolecular packing effects.[1][10] A detailed analysis of torsion angles within the ring provides a quantitative measure of its puckering and conformation.
Comparative Structural Metrics
When analyzing a new derivative, comparing key geometric parameters to known structures provides insight into the electronic and steric effects of substituents.
A smaller angle compared to the ideal tetrahedral angle (109.5°) is expected due to the larger sulfur atom.[1] Changes may indicate ring strain.
N-substituent Position
Equatorial (preferred for bulky groups)
Axial or quasi-axial position.
Often a result of specific hydrogen bonding or π-stacking interactions in the crystal lattice that override steric preferences.[1][10]
Supramolecular Analysis: Beyond the Molecule
The way molecules pack in the crystal is governed by a network of non-covalent interactions. Understanding these can be crucial for predicting solid-state properties like solubility and stability. For thiomorpholine derivatives, key interactions to analyze include:
C–H···O/N Hydrogen Bonds: The methylene groups adjacent to the sulfur atom can act as weak hydrogen bond donors, forming interactions with nitro groups or other acceptors.[1][10]
C–H···S Hydrogen Bonds: Weak hydrogen bonds involving the sulfur atom can also play a role in directing the crystal packing.[11]
π-π Stacking: When aromatic substituents are present, face-to-face stacking of the rings is a common and significant packing motif.[1]
Case Study Comparison: Morpholine vs. Thiomorpholine Analogues
A recent study on 4-(4-nitrophenyl)thiomorpholine revealed that its solid-state structure is markedly different from its morpholine analogue.[1][10] The thiomorpholine derivative forms centrosymmetric dimers through C–H···O hydrogen bonds and face-to-face aromatic stacking.[1][10] This highlights how the subtle change from oxygen to sulfur can fundamentally alter the preferred intermolecular interactions and resulting crystal packing.
Conclusion
The structural elucidation of thiomorpholine derivatives via X-ray crystallography is a multi-step process where careful, evidence-based decisions at each stage are critical for success. This guide has provided a comparative framework for the key experimental choices, from selecting a crystallization strategy to interpreting the final 3D structure. By understanding the causality behind these choices—why one technique is preferred over another, or what a specific geometric parameter implies—researchers can more efficiently and effectively leverage structural data. This, in turn, accelerates the drug discovery cycle, enabling the rational design of next-generation therapeutics built upon the versatile thiomorpholine scaffold.
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